N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide
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Overview
Description
N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide is a complex organic compound that features a benzamide core with a 1,3-dioxoisoindoline and a methylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide typically involves multiple steps:
Formation of the 1,3-dioxoisoindoline core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Attachment of the benzamide group: This step involves the reaction of the 1,3-dioxoisoindoline with a benzoyl chloride derivative under basic conditions.
Introduction of the methylsulfonylmethyl group: This final step involves the reaction of the intermediate with a methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The 1,3-dioxoisoindoline core can be reduced to form the corresponding dihydro derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydro derivatives of the 1,3-dioxoisoindoline core.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity.
Materials Science: Its electronic properties can be exploited in the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide: shares similarities with other benzamide derivatives and 1,3-dioxoisoindoline compounds.
This compound: is unique due to the presence of both the 1,3-dioxoisoindoline and methylsulfonylmethyl groups, which confer specific chemical and physical properties.
Uniqueness
- The combination of the 1,3-dioxoisoindoline core and the methylsulfonylmethyl group makes this compound unique in terms of its reactivity and potential applications.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-25(23,24)9-10-5-7-11(8-6-10)15(20)18-13-4-2-3-12-14(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJBFQZPCNERCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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